![molecular formula C12H19NO5 B1443563 (1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1250884-84-4](/img/structure/B1443563.png)
(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
説明
- IUPAC Name : (1S,3S,4S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of (1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid consists of a bicyclic system with a carboxylic acid functional group. The stereochemistry is specified by the “rel” designation, indicating the relative configuration of substituents. The Boc (tert-butoxycarbonyl) protecting group is attached to the nitrogen atom .
Physical And Chemical Properties Analysis
科学的研究の応用
Asymmetric Synthesis and Formal Synthesis Applications
- Enantiomerically pure (1s,3s,4s,5s)-related compounds have been used in the asymmetric synthesis of conformationally constrained 4-hydroxyprolines. These compounds are utilized in the formal synthesis of pharmacologically significant compounds such as (+)-epibatidine, indicating their importance in medicinal chemistry (Avenoza et al., 1999).
Synthesis of Enantiopure Analogues
- The synthesis of all four enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are analogues of 3-hydroxyproline, have been described. These compounds, including those related to the (1s,3s,4s,5s)-form, are used as precursors for synthesizing pharmacologically active compounds like epibatidine (Avenoza et al., 2002).
Facilitated Synthesis of Cyclic Proline Analogues
- Improved synthesis methods have been developed for enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a related compound. These methods enhance the production of cyclic proline analogues used in various scientific applications, demonstrating the compound's role in simplifying complex synthesis processes (Tararov et al., 2002).
Applications in Neuroexcitants Synthesis
- Related compounds have been synthesized for the production of neuroexcitants like alpha-kainic acid. The processes involved in these syntheses highlight the role of these compounds in the generation of neurologically active agents (Hodgson et al., 2005).
Production of Glutamic Acid Analogues
- The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, including glutamic acid analogues, has been reported using these compounds. Such analogues are significant in studying neurotransmission and neural activity (Hart & Rapoport, 1999).
特性
IUPAC Name |
(1S,3S,4S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKFYMBKIVOOR-KZVJFYERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1443481.png)
![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)
![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)
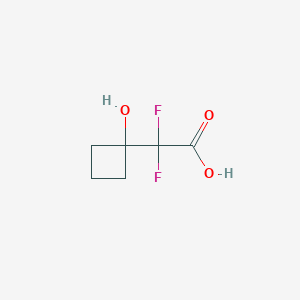

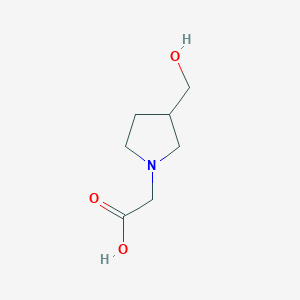

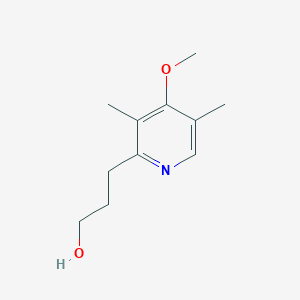
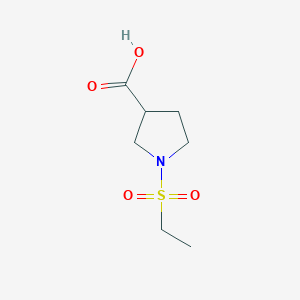
![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)

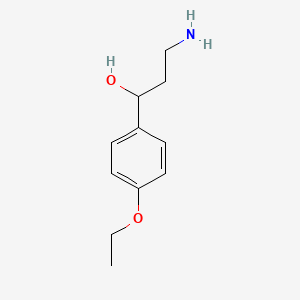
![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)